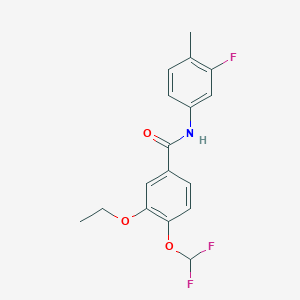![molecular formula C14H21ClN2O2 B14932298 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide](/img/structure/B14932298.png)
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide is an organic compound with the molecular formula C14H21ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorophenoxy group and a dimethylamino propyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 3-chlorophenol with propionyl chloride: In the presence of a base, 3-chlorophenol reacts with propionyl chloride to form 3-chlorophenoxypropionyl chloride.
Amination: The resulting 3-chlorophenoxypropionyl chloride is then reacted with 3-(dimethylamino)propylamine to yield 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the chlorophenoxy group.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include chlorophenoxy acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted phenoxy derivatives are the main products.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of dyes, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can bind to active sites, while the dimethylamino propyl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 3-chlorophenoxyacetic acid
- 2-(4-chlorophenoxy)propionamide
Uniqueness
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide stands out due to the presence of the dimethylamino propyl group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility, making it more versatile in various applications compared to its analogs.
Properties
Molecular Formula |
C14H21ClN2O2 |
|---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[3-(dimethylamino)propyl]propanamide |
InChI |
InChI=1S/C14H21ClN2O2/c1-11(14(18)16-8-5-9-17(2)3)19-13-7-4-6-12(15)10-13/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18) |
InChI Key |
UWSLWCAUYJEUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCCCN(C)C)OC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Benzylpiperidin-1-yl)[2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14932220.png)

![N-propylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14932228.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]acetamide](/img/structure/B14932234.png)
![2-phenyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)cyclopropanecarboxamide](/img/structure/B14932235.png)


![N-{2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B14932254.png)


![2-(4-chlorophenoxy)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14932270.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}propanamide](/img/structure/B14932277.png)


